Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound with the molecular formula C10H11BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a complex compound with a diverse range of targets. The primary targets of this compound are yet to be fully identified due to the lack of comprehensive studies .
Mode of Action
It is believed to interact with its targets in a unique way, leading to changes in cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromide position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
- Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Uniqueness
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXTCOHUKNMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=N1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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